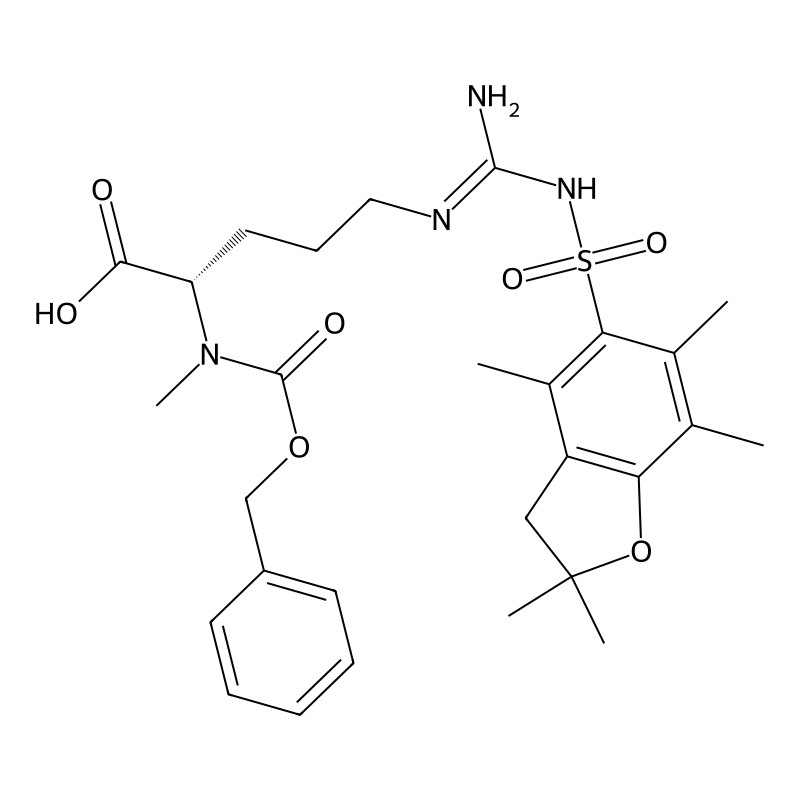

(S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-5-(3-((2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl)sulfonyl)guanidino)pentanoic acid

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-5-(3-((2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl)sulfonyl)guanidino)pentanoic acid is a complex organic compound characterized by its intricate structure that includes multiple functional groups such as amines, sulfonamides, and carboxylic acids. The presence of the benzyloxycarbonyl group suggests potential applications in peptide synthesis and drug development. The compound's unique structure may confer specific biological activities, making it a subject of interest in medicinal chemistry.

- Amide Bond Formation: The carboxylic acid group can react with amines to form amides, a common reaction in peptide synthesis.

- Sulfonamide Formation: The sulfonyl group can react with amines to form sulfonamides, which are important in medicinal chemistry.

- Nucleophilic Substitution: The benzyloxy group can undergo nucleophilic substitution reactions under certain conditions.

These reactions are facilitated by enzymes in biological systems, which often act as catalysts to increase the rate of these transformations

Further studies are required to elucidate the specific biological mechanisms and therapeutic potentials of this compound.

The synthesis of (S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-5-(3-((2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl)sulfonyl)guanidino)pentanoic acid can be achieved through several methods:

- Stepwise Synthesis: This involves the sequential addition of functional groups to a core structure.

- Solid-phase Peptide Synthesis: Utilizing the benzyloxycarbonyl protecting group allows for the stepwise assembly of peptide chains.

- Multicomponent Reactions: Combining multiple reactants in one pot can streamline the synthesis process and increase efficiency.

These methods highlight the versatility of synthetic strategies available for complex organic molecules .

The potential applications of (S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-5-(3-((2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl)sulfonyl)guanidino)pentanoic acid include:

- Pharmaceutical Development: As a candidate for drug formulation due to its unique structural properties.

- Biochemical Research: Useful in studies exploring enzyme interactions and metabolic pathways.

- Material Science: Potential applications in developing new materials with specific chemical properties.

Interaction studies involving (S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-5-(3-((2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl)sulfonyl)guanidino)pentanoic acid could focus on:

- Enzyme Inhibition: Investigating how this compound interacts with specific enzymes could reveal its potential as an inhibitor or modulator.

- Receptor Binding: Assessing its affinity for various biological receptors may provide insights into its therapeutic applications.

Current methodologies utilize techniques such as molecular docking and in vitro assays to study these interactions .

Several compounds share structural similarities with (S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-5-(3-((2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl)sulfonyl)guanidino)pentanoic acid. These include:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Sulfanilamide | Sulfonamide group | Antibacterial |

| Guanidine | Guanidine core | Antitumor |

| Benzyloxycarbonyl derivatives | Protecting group | Peptide synthesis |

Uniqueness

The uniqueness of (S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-5-(3-((2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl)sulfonyl)guanidino)pentanoic acid lies in its combination of multiple functional groups that allow for diverse reactivity and potential biological activities not typically found in simpler compounds.